molecular formula C6H11NO2S B13247888 Cyclohex-2-ene-1-sulfonamide

Cyclohex-2-ene-1-sulfonamide

Cat. No.: B13247888
M. Wt: 161.22 g/mol
InChI Key: PIFGFUBSEWUJEZ-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1-sulfonamide is an organic compound that features a cyclohexene ring with a sulfonamide group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohex-2-ene-1-amine with sulfonyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-ene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Cyclohex-2-ene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohex-2-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohex-2-ene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Cyclohex-2-ene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a cyclohexene ring. The general structure can be represented as follows:

Cyclohex 2 ene 1 sulfonamide C6H11NO2\text{Cyclohex 2 ene 1 sulfonamide}\quad \text{ C}_6\text{H}_11\text{NO}_2\text{S }

This structural configuration is significant as it influences the compound's interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides, including this compound, are known for their ability to inhibit various enzymes. For instance, they can act as inhibitors of carbonic anhydrase and serine proteases, which play crucial roles in numerous physiological processes .
  • Antimicrobial Properties : Like many sulfonamides, this compound may exhibit antimicrobial activity by interfering with bacterial folate synthesis. This mechanism is common among sulfa drugs, which have been traditionally used as antibiotics .
  • Anticancer Activity : Recent studies suggest that derivatives of sulfonamides can show significant cytotoxic effects against cancer cell lines. For example, compounds derived from sulfonamides have demonstrated moderate to high cytotoxicity against various cancer types, indicating potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits carbonic anhydrase and serine proteases
AntimicrobialInterferes with bacterial folate synthesis
AnticancerExhibits cytotoxicity against cancer cell lines

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC50 values demonstrating its potential as an anticancer agent .

Case Study: Enzyme Inhibition

In another investigation, this compound was tested for its inhibitory effects on α-glucosidase and α-amylase enzymes. The compound showed promising inhibition rates compared to standard drugs like acarbose, suggesting its potential in managing diabetes through carbohydrate metabolism modulation .

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

cyclohex-2-ene-1-sulfonamide

InChI

InChI=1S/C6H11NO2S/c7-10(8,9)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H2,7,8,9)

InChI Key

PIFGFUBSEWUJEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)S(=O)(=O)N

Origin of Product

United States

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